

commercial suppliers of 2-Amino-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-3-methoxybenzaldehyde

Cat. No.: B112917

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Technical Guide: 2-Amino-3-methoxybenzaldehyde

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-3-methoxybenzaldehyde** (CAS No. 70127-96-7), a valuable chemical intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical properties, commercial availability, key synthetic protocols, and reaction pathways, presenting the information in a format tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Amino-3-methoxybenzaldehyde, also known as o-amino-m-anisaldehyde, is an aromatic compound featuring three adjacent substituents on a benzene ring: an amino group, a methoxy group, and a formyl (aldehyde) group. This substitution pattern makes it a versatile building block for synthesizing more complex molecular architectures.^[1] Its core properties are summarized below.

Property	Value	Source
CAS Number	70127-96-7	[2] [3] [4]
Molecular Formula	C ₈ H ₉ NO ₂	[2] [4] [5]
Molecular Weight	151.16 g/mol	[2] [5]
MDL Number	MFCD09999245	[2] [3]
InChIKey	GDIYDPBHVKDDIR-UHFFFAOYSA-N	[5]
SMILES	<chem>COC1=CC=CC(=C1N)C=O</chem>	[5]
Typical Purity	≥95% - 99%	[3] [4]
Storage	Room temperature	[4]

Commercial Availability

2-Amino-3-methoxybenzaldehyde is available from several specialized chemical suppliers. The availability and pricing can vary, and it is recommended to contact the suppliers directly for bulk quotations or custom pack sizes.

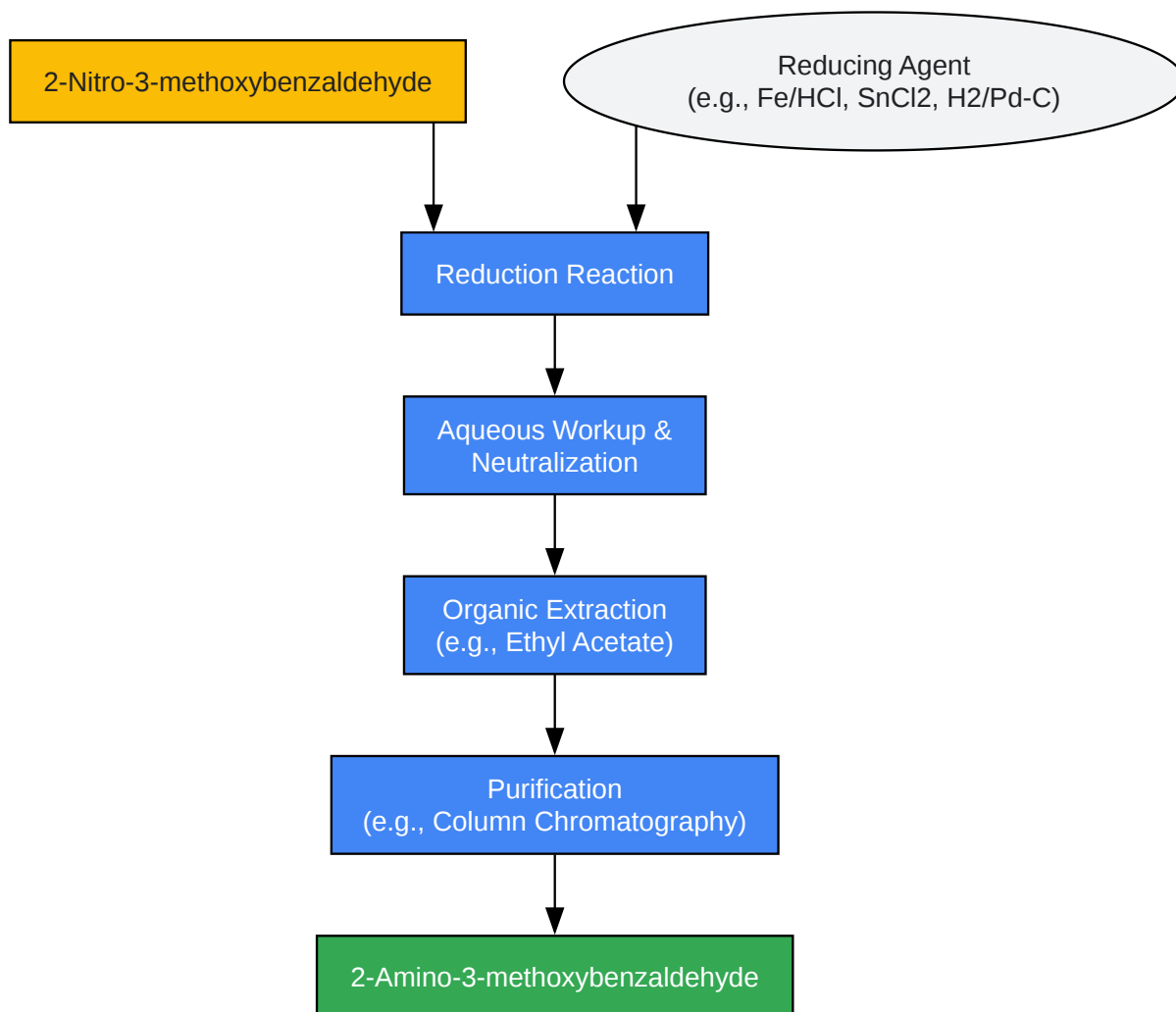
Supplier	Purity	Available Quantities	Lead Time	Notes
Manchester Organics	Not Specified	1g, 5g	4 - 6 weeks	Discounts available on volumes >5x largest pack size. [2]
Apollo Scientific	99%	100mg, 250mg, 1g, 5g, 25g	2 - 3 weeks (UK Stock)	US stock often out of stock. [3]
CP Lab Safety	min 95%	1 gram	Not Specified	For professional research/commercial use only. [4]
BLD Pharm	Not Specified	Not Specified	Not Specified	Offers online ordering. [6]
AbacipharmTech	Not Specified	Not Specified	Not Specified	Global chemical supplier. [5]

Synthesis and Experimental Protocols

The synthesis of 2-amino-substituted benzaldehydes can be challenging due to the potential for intermolecular condensation reactions.[\[1\]](#) However, established methods, often involving the reduction of a corresponding nitro-substituted precursor, are widely employed.

General Synthesis Workflow: Reduction of 2-Nitro-3-methoxybenzaldehyde

A common and effective method for preparing **2-Amino-3-methoxybenzaldehyde** is the selective reduction of the nitro group in the precursor, 2-Nitro-3-methoxybenzaldehyde. This transformation can be achieved using various reducing agents under controlled conditions.



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Fig. 1: General workflow for the synthesis of **2-Amino-3-methoxybenzaldehyde**.

Experimental Protocol: Synthesis via Nitro Group Reduction

The following protocol is a representative procedure adapted from established methods for the reduction of aromatic nitro compounds, such as the synthesis of o-aminobenzaldehyde.[7]

Materials:

- 2-Nitro-3-methoxybenzaldehyde
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Concentrated ammonium hydroxide (NH_4OH)
- Deionized water
- Ethyl acetate or Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium chloride solution (Brine)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-Nitro-3-methoxybenzaldehyde (1 equivalent).
- **Addition of Reducing Agent:** Add a solution of ferrous sulfate heptahydrate (approx. 7-8 equivalents) in water.
- **Initiation:** Heat the mixture with stirring. Upon reaching 80-90°C, cautiously add concentrated ammonium hydroxide in portions. An exothermic reaction should be observed.
- **Reaction:** Maintain the reaction at reflux for 30-60 minutes after the addition of ammonia is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove iron salts.
- **Extraction:** Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

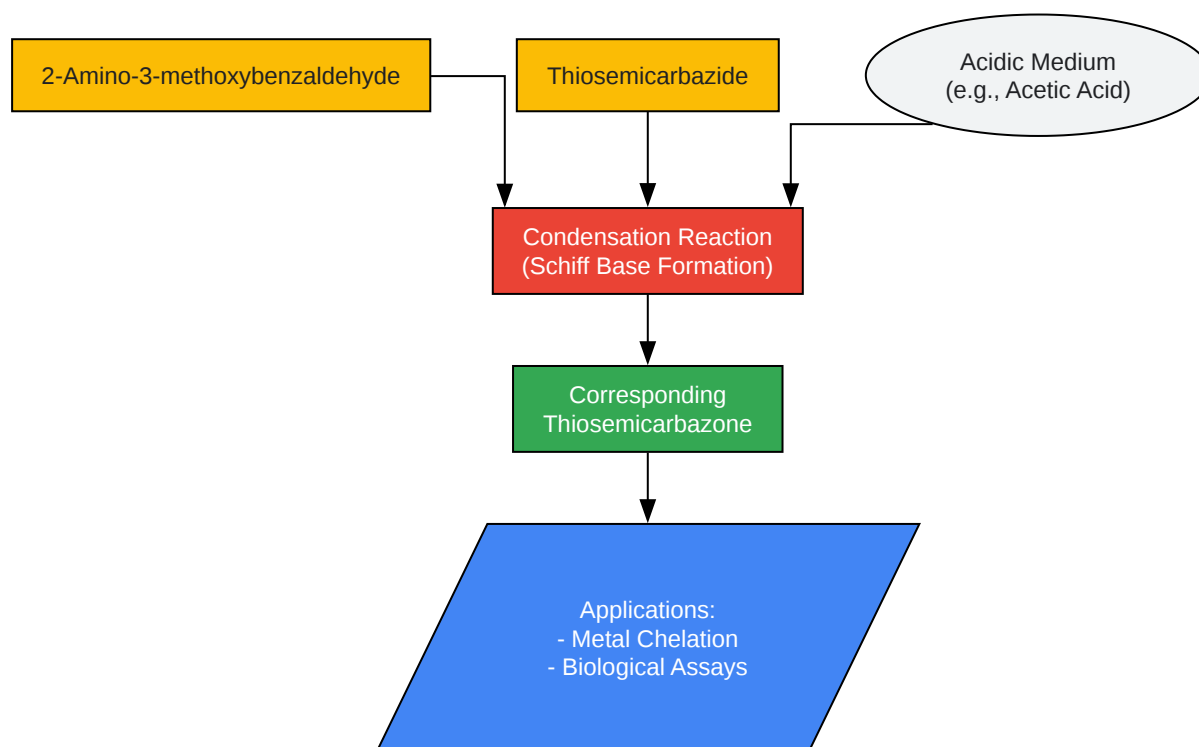
- Purification: The crude **2-Amino-3-methoxybenzaldehyde** can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Key Reactions and Applications

2-Amino-3-methoxybenzaldehyde is a key starting material for synthesizing a variety of heterocyclic compounds and Schiff bases, which are important in medicinal chemistry and as ligands for metal complexes.

Reaction Workflow: Formation of a Thiosemicarbazone

A prominent reaction is its condensation with thiosemicarbazide to form 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone (HMBATSC), a class of compounds investigated for their analytical and biological activities.[8]



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Fig. 2: Reaction workflow for the formation of a thiosemicarbazone derivative.

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol is based on the general synthesis of thiosemicarbazones from aldehydes.[8]

Materials:

- **2-Amino-3-methoxybenzaldehyde**
- Thiosemicarbazide
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount)

Procedure:

- **Dissolution:** Dissolve **2-Amino-3-methoxybenzaldehyde** (1 equivalent) in warm ethanol in a round-bottom flask.
- **Addition of Reagent:** In a separate flask, dissolve an equimolar amount of thiosemicarbazide in warm ethanol.
- **Reaction:** Add the thiosemicarbazide solution to the aldehyde solution with stirring. Add a few drops of glacial acetic acid to catalyze the reaction.
- **Precipitation:** The thiosemicarbazone product often precipitates from the solution upon formation or cooling. The reaction mixture may be refluxed for 1-2 hours to ensure completion.
- **Isolation:** Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
- **Purification:** Wash the solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development

This aldehyde serves as a precursor for various derivatives with potential therapeutic applications. For instance, benzyloxybenzaldehyde scaffolds derived from related hydroxybenzaldehydes have been investigated as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer research.[9] The unique arrangement of functional groups in **2-Amino-3-methoxybenzaldehyde** allows for the construction of complex molecules that can be tailored to interact with biological targets. It is also a valuable intermediate for agrochemicals.[1]

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